molecular formula C11H13ClN2 B1375676 (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride CAS No. 1212852-88-4

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Cat. No.: B1375676
CAS No.: 1212852-88-4
M. Wt: 208.69 g/mol
InChI Key: DTVGTFOEOYKYJO-MERQFXBCSA-N
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Description

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene ring system. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a cyanation reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
  • ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
  • 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Uniqueness

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGTFOEOYKYJO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744451
Record name (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212852-88-4
Record name (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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